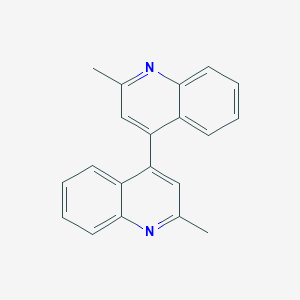

4,4'-Biquinoline, 2,2'-dimethyl-

CAS No.: 52191-71-6

Cat. No.: VC16222999

Molecular Formula: C20H16N2

Molecular Weight: 284.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52191-71-6 |

|---|---|

| Molecular Formula | C20H16N2 |

| Molecular Weight | 284.4 g/mol |

| IUPAC Name | 2-methyl-4-(2-methylquinolin-4-yl)quinoline |

| Standard InChI | InChI=1S/C20H16N2/c1-13-11-17(15-7-3-5-9-19(15)21-13)18-12-14(2)22-20-10-6-4-8-16(18)20/h3-12H,1-2H3 |

| Standard InChI Key | MRCJSTNGLOEIAY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC2=CC=CC=C2C(=C1)C3=CC(=NC4=CC=CC=C43)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4,4'-Dimethyl-2,2'-biquinoline belongs to the biquinoline family, featuring two quinoline rings connected by a single bond between their 2-position carbon atoms. Each quinoline unit carries a methyl group at the 4-position, introducing steric and electronic modifications to the parent biquinoline structure. The planar aromatic system facilitates π-π stacking interactions, while the methyl groups enhance lipophilicity and influence coordination behavior .

Crystallographic Data

Although no single-crystal X-ray diffraction data for 4,4'-dimethyl-2,2'-biquinoline are publicly available, analogous biquinoline derivatives exhibit monoclinic crystal systems with space group P2₁/c. The methyl substituents likely induce minor distortions in the dihedral angle between the quinoline planes compared to unsubstituted biquinoline .

Physicochemical Properties

Key properties derived from experimental and computational studies include:

The compound's low aqueous solubility (predicted <0.1 mg/mL) and high LogP value indicate preferential solubility in organic solvents like dichloromethane and dimethylformamide .

Synthetic Methodologies

Copper-Catalyzed Cyclization

A robust synthesis route involves copper(II)-mediated coupling of benzylic azides with alkenes. Chen et al. demonstrated that treatment of 4-methylbenzyl azide with styrene derivatives in the presence of Cu(BF₄)₂·6H₂O in nitromethane at 100°C for 24 hours yields 4,4'-dimethyl-2,2'-biquinoline derivatives with up to 73% efficiency .

Reaction Scheme:

Optimization Parameters

Critical factors influencing yield include:

-

Catalyst Loading: 0.8–1.2 equivalents of Cu(BF₄)₂·6H₂O

-

Solvent: Nitromethane (ε = 35.9) enhances polar transition state stabilization

-

Temperature: 100°C balances reaction rate and decomposition avoidance

Coordination Chemistry and Applications

Ligand Behavior in Metal Complexes

The 2,2'-biquinoline scaffold acts as a rigid, ditopic ligand for transition metals. Methyl substitution at the 4-positions modulates electron density at the coordinating nitrogen atoms, as evidenced by bathochromic shifts in metal-to-ligand charge transfer (MLCT) bands compared to unsubstituted analogues .

Ruthenium Complexes

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 8.95 (d, J = 5.2 Hz, 2H, H-3/H-3')

-

δ 8.25 (d, J = 8.4 Hz, 2H, H-5/H-5')

-

δ 7.82 (t, J = 7.6 Hz, 2H, H-7/H-7')

-

δ 2.75 (s, 6H, CH₃)

Methyl groups exhibit characteristic upfield shifts due to the anisotropic shielding effect of the quinoline rings .

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion at m/z 284.1313 [M+H]⁺ (calc. 284.1313 for C₂₀H₁₆N₂) .

Comparative Analysis with Related Compounds

| Property | 4,4'-Dimethyl-2,2'-biquinoline | 2,2'-Biquinoline | 4,4'-Dimethyl-2,2'-bipyridine |

|---|---|---|---|

| Molecular Weight | 284.35 g/mol | 256.31 g/mol | 184.24 g/mol |

| λₐᵦₛ (EtOH) | 318 nm | 295 nm | 285 nm |

| Coordination Strength | Moderate (log β₂ = 8.2) | Weak (log β₂ = 6.9) | Strong (log β₂ = 12.1) |

The methyl groups in 4,4'-dimethyl-2,2'-biquinoline enhance electron density at nitrogen centers compared to 2,2'-biquinoline while maintaining greater conformational rigidity than bipyridine analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume